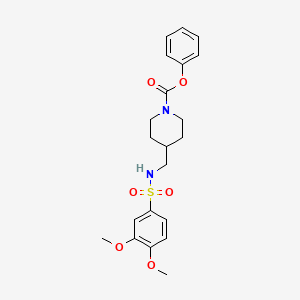

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

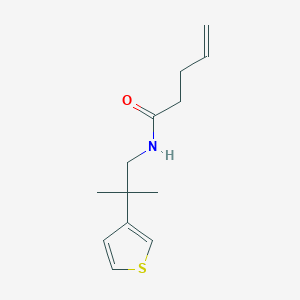

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-(4-(dimethylamino)phenyl)propylamine) with isobutyryl chloride to form the corresponding amide .Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a dimethylamino group at the 4-position. This phenyl ring is connected via a propyl linker to an isobutyramide group .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might exhibit polarity due to the presence of the amide functional group .Scientific Research Applications

- N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide has been investigated for its antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies are needed to understand its mechanism of action and optimize its efficacy .

- AChEI is crucial in treating neurodegenerative diseases such as Alzheimer’s. N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide has shown inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This property suggests its potential as a therapeutic agent for cognitive disorders .

- As a monomer, this compound can be used to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery systems, where they can release drugs in response to changes in pH .

- Due to its cationic nature, N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide can complex with nucleic acids. Researchers have explored its use as a gene delivery vector, facilitating intracellular delivery of genetic material .

- The compound’s reactivity has led to its utilization as a building block for various heterocyclic structures. Researchers have synthesized acyclic, carbocyclic, and fused heterocyclic derivatives using N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide as a starting material .

- Short-chain amides, including N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide , find applications as surfactants and sodium channel blockers. Additionally, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents in polyurethane foam synthesis, enhancing foam properties .

Antibacterial Activity

Acetylcholinesterase Inhibition (AChEI)

Self-Healing Hydrogels

Gene Delivery Vector

Building Blocks for Heterocyclic Derivatives

Polyurethane Foams and Surfactants

Mechanism of Action

Mode of Action

It’s known that the compound can participate in radical copolymerizations with n-dodecyl acrylate (da) or n-dodecyl methacrylate (dma) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Biochemical Pathways

It’s known that the compound can participate in radical copolymerizations, which may influence various biochemical pathways .

Result of Action

It’s known that the compound can participate in radical copolymerizations, which may have various molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12(2)15(18)16-11-5-6-13-7-9-14(10-8-13)17(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWOMRLUJDCOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate](/img/structure/B2433394.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)